6-(2,2,2-Trifluoroethyl)pyridin-3-OL
Description
6-(2,2,2-Trifluoroethyl)pyridin-3-OL is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2,2,2-trifluoroethyl substituent at the 6-position of the aromatic ring. The trifluoroethyl group (-CH2CF3) imparts strong electron-withdrawing effects due to the electronegativity of fluorine, while the hydroxyl group contributes to hydrogen bonding and polarity.
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)4-11-5/h1-2,4,12H,3H2 |
InChI Key |
ROTDKNSQHNOSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. For example, the reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide can yield 3,6-difluoro-2-methoxypyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can lead to the formation of various substituted pyridines .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Electronic Comparisons
The following compounds share functional or positional similarities with 6-(2,2,2-Trifluoroethyl)pyridin-3-OL:
Key Observations:
Electron-Withdrawing Effects :
- The trifluoroethyl group in the target compound is bulkier and more electron-withdrawing than the trifluoromethyl group in 6-(Trifluoromethyl)pyridin-3-ol . This may enhance steric hindrance and reduce metabolic degradation.
- Halogenated analogs (e.g., 2-Chloro-6-iodo-5-methylpyridin-3-ol ) exhibit stronger electronic effects but lack the hydrophobic trifluoroethyl chain.
Lipophilicity :
- The trifluoroethyl group likely increases logP compared to the trifluoromethyl group due to the additional CH2 spacer. This property is intermediate between the highly lipophilic cyclopropylmethoxy derivative and polar halogenated analogs .
Reactivity :
- Unlike halogenated pyridines (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-ol ), the target compound’s trifluoroethyl group is less prone to substitution reactions, favoring stability in acidic or basic conditions.
Notes on Limitations
- The provided evidence lacks direct data for This compound , necessitating extrapolation from analogs.
- Experimental validation is required to confirm inferred properties such as solubility, stability, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
